2-Hydrazinyl-4-methoxypyridine
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Overview
Description
2-Hydrazinyl-4-methoxypyridine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the second position and a methoxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxypyridine typically involves the reaction of 2-chloro-4-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-chloro-4-methoxypyridine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazones and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methoxypyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-methylpyridine: Similar structure with a methyl group instead of a methoxy group.
4-Hydrazinyl-2-methoxypyridine: Similar structure with the positions of the hydrazinyl and methoxy groups swapped.
2-Hydrazinylthiazole derivatives: Compounds with a thiazole ring instead of a pyridine ring.
Uniqueness
2-Hydrazinyl-4-methoxypyridine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) |
InChI Key |
QTNZZMBNNSTIQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NN |
Origin of Product |
United States |
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